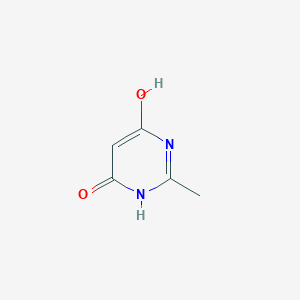

4,6-Dihydroxy-2-methylpyrimidine

Descripción general

Descripción

4,6-Dihydroxy-2-methylpyrimidine is an organic compound that belongs to the pyrimidine family. It is a white to yellow crystalline substance with a faint aniline odor . This compound is known for its biological activity and serves as a precursor to various important compounds, including anticancer agents, antihypertensive medicines, and high-energy density materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dihydroxy-2-methylpyrimidine can be synthesized through the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . Another method involves adding sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice-bath conditions, followed by heating the mixture to 18-25°C and reacting for 3-5 hours . The product is then isolated by adjusting the pH to 1-2 and filtering, washing, and drying the resulting white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process chemistry has been studied using various alcohols, alkoxides, and reaction periods to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dihydroxy-2-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It undergoes substitution reactions, such as diazo coupling reactions to form azo dyes.

Common Reagents and Conditions

Common reagents used in these reactions include diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole for diazo coupling reactions . The conditions for these reactions often involve solvents like chloroform and glacial acetic acid, and the reactions are typically carried out at controlled temperatures .

Major Products Formed

Major products formed from these reactions include various azo dyes, which are important in the textile industry . Other products include derivatives used in the development of anticancer agents and antihypertensive medicines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate:

4,6-Dihydroxy-2-methylpyrimidine is primarily recognized for its role as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of Dasatinib, a drug used for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Synthesis and Derivatives:

Research indicates that derivatives of this compound exhibit potential therapeutic effects such as anti-inflammatory and anti-cancer properties. For instance, its derivatives have been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in cholesterol metabolism .

| Pharmaceutical Application | Compound/Drug | Therapeutic Use |

|---|---|---|

| Key Intermediate | Dasatinib | CML, ALL |

| Derivative | Various | Anti-inflammatory |

Biochemical Research

Reagent in Assays:

In biochemical research, this compound serves as a valuable reagent for studying enzyme activities and metabolic pathways. Its ability to stabilize certain enzyme reactions makes it an essential tool in enzymology .

Agricultural Chemistry

Agrochemical Formulations:

The compound is utilized in the formulation of agrochemicals, enhancing the efficacy of herbicides and fungicides. Its role in improving the performance of these chemicals can lead to more effective pest management strategies in agriculture .

Material Science

Development of Polymers:

In material science, this compound contributes to the development of polymers and resins that exhibit improved thermal and chemical resistance. This application is particularly relevant in creating materials that can withstand harsh environmental conditions .

Nutraceuticals

Potential Health Benefits:

Recent studies have explored the antioxidant properties of this compound, suggesting its potential use in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress .

Case Study 1: Synthesis Process Optimization

A study focused on optimizing the synthesis process of this compound demonstrated an economic method that yielded high purity with minimal environmental impact. The synthesis involved using acetamidinium chloride and diethyl malonate under controlled conditions .

Case Study 2: Anticancer Activity

Research investigating the anticancer activity of derivatives derived from this compound found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. This highlights its potential as a scaffold for developing new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxy-2-methylpyrimidine involves its ability to act as a precursor to various biologically active compounds. It can interact with molecular targets and pathways involved in cancer and hypertension treatment . Additionally, it can act as a scavenger of reactive oxygen species, protecting cells from oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4,6-Dihydroxy-2-methylpyrimidine include:

4,6-Dichloro-2-methyl-5-nitropyridine: Used in the development of antihypertensive medicines.

1,1-Diamino-2,2-dinitroethylene: An explosive material.

Hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone: A high-energy density material.

Uniqueness

What sets this compound apart from these similar compounds is its versatility and wide range of applications. It serves as a precursor to various biologically active compounds and has significant industrial applications, particularly in the production of azo dyes .

Actividad Biológica

4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and other fields. This article explores the compound's mechanisms of action, pharmacological effects, and its role as a precursor in various chemical syntheses.

DHMP can be synthesized through the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid . This synthesis method has been optimized to enhance yield and purity, making it suitable for industrial applications.

Target of Action

DHMP primarily acts by interacting with active oxygen free radicals. These radicals are implicated in oxidative stress, which can lead to cellular damage and various diseases, including cancer and inflammation.

Mode of Action

The compound neutralizes active oxygen free radicals, thereby preventing oxidative damage to cells. This protective mechanism is crucial in mitigating the effects of oxidative stress on biological systems.

Biochemical Pathways

DHMP's action involves several biochemical pathways:

- Antioxidant Activity : By scavenging free radicals, DHMP reduces oxidative stress.

- Cell Protection : It protects cellular components from damage caused by reactive oxygen species (ROS), which are linked to aging and disease progression.

Anticancer Properties

Research indicates that DHMP serves as a key intermediate in the synthesis of anticancer agents. Its ability to protect cells from oxidative damage contributes to its potential efficacy in cancer therapies . For instance, studies have shown that derivatives of DHMP exhibit significant inhibitory effects on cancer cell proliferation.

Antihypertensive Effects

In addition to its anticancer properties, DHMP is noted for its antihypertensive effects. It is involved in the development of medications aimed at lowering blood pressure, showcasing its versatility in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DHMP:

- Antioxidant Studies : In vitro assays demonstrated that DHMP significantly reduced oxidative stress markers in cell cultures exposed to ROS. The results indicated a dose-dependent response where higher concentrations of DHMP led to increased cell viability and reduced markers of oxidative damage.

- Anticancer Activity : A study involving MDA-MB-231 breast cancer cells revealed that DHMP derivatives inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a promising role for DHMP in developing new cancer treatments .

- Pharmacokinetics : The solubility of DHMP in various solvents affects its bioavailability. Studies suggest that optimizing solvent conditions can enhance the pharmacokinetic profile of DHMP-based drugs, improving their therapeutic efficacy.

Pharmaceutical Development

DHMP is a crucial precursor in synthesizing various pharmaceuticals, particularly those targeting oxidative stress-related conditions. Its role in drug formulation extends beyond anticancer agents to include antihypertensive medications and other therapeutic compounds .

Explosives Manufacturing

Beyond medicinal chemistry, DHMP is utilized in producing high-energy density materials and explosives. Its chemical properties make it suitable for applications requiring stability and reactivity under controlled conditions .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Scavenges free radicals |

| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis and cell cycle arrest |

| Antihypertensive | Lowers blood pressure | Modulates vascular function |

| Industrial Applications | Precursor for explosives | Used in high-energy material synthesis |

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSGVKFIQZZFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193507 | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-22-5, 40497-30-1 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,6-dihydroxy-2-methylpyrimidine in different industries?

A: this compound serves as a crucial precursor in the synthesis of various compounds with applications in both pharmaceutical and explosive industries. []

Q2: How is this compound typically synthesized?

A: The synthesis of this compound commonly involves the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. [] This process can be optimized by exploring different alcohols, alkoxides, and reaction times. []

Q3: Can you elaborate on the use of this compound in the pharmaceutical industry?

A: this compound is a key intermediate in the synthesis of the anticancer drug dasatinib. [] It is also used to synthesize radiolabeled moxonidine, an antihypertensive compound. This synthesis involves a multi-step process including nitration, chlorination, hydrogenation, coupling, and hydrolysis. []

Q4: How is this compound utilized in the explosives industry?

A: this compound can be used to synthesize 1,1-diamino-2,2-dinitroethene (FOX-7), a high explosive. The synthesis involves nitration of this compound followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. []

Q5: Are there alternative methods for the synthesis of this compound?

A: While the condensation of acetamidinium chloride and diethyl malonate is a common method, alternative syntheses may exist. For example, [1-14C]acetamidine can be condensed with diethyl [1,3-14C2]malonate to yield a triple [14C]-labeled this compound ([2,4,6-14C3]-4,6-dihydroxy-2-methylpyrimidine). []

Q6: What are the optimal conditions for synthesizing 4,6-dichloro-2-methylpyrimidine from this compound?

A: Research suggests that chlorination of this compound with phosphorus oxychloride in the presence of N,N-diethyl-Benzenamine is an effective method. The optimal conditions involve a molar ratio of N,N-diethyl-Benzenamine to this compound of 2:1, a reaction temperature of 105 °C, and a reaction time of 4 hours. Under these conditions, a yield of 69.55% for 4,6-dichloro-2-methylpyrimidine has been achieved. []

Q7: How does the structure of this compound influence its reactivity?

A: The presence of two hydroxyl groups and a methyl group on the pyrimidine ring significantly influences the reactivity of this compound. These groups can participate in various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions with oxidizing and reducing agents. [, , ]

Q8: Has the electrochemical behavior of this compound been studied?

A: Yes, electrochemical studies have been conducted on this compound, specifically focusing on its interaction with catechols. [] These studies provide valuable insights into the redox properties of the compound and its potential interactions with other molecules.

Q9: Have there been studies on the reaction of this compound with electrons and hydrogen atoms?

A: Yes, pulse radiolysis studies have investigated the reactions of hydrated electrons (e_(aq)^−) and hydrogen atoms (H·) with this compound and related compounds. [] These studies shed light on the transient species formed and the reaction mechanisms involved.

Q10: What analytical techniques are commonly used to characterize and quantify this compound?

A: Various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize this compound. Additionally, High-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES-MS) has been used to analyze the products resulting from the reaction of this compound with hydrated electrons. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.